molecular formula C₂₇H₃₁D₃O₉ B1158294 Acitretin-d3 O-β-D-Glucuronide

Acitretin-d3 O-β-D-Glucuronide

Cat. No.: B1158294
M. Wt: 505.57
Attention: For research use only. Not for human or veterinary use.
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Description

Acitretin-d3 O-β-D-Glucuronide is a deuterated glucuronide metabolite of Acitretin, a second-generation retinoid used primarily for treating severe psoriasis and other keratinization disorders. The compound serves as a critical reference standard in pharmaceutical development, particularly for analytical method validation, quality control, and regulatory submissions (e.g., ANDA, NDA) . Its structure features a glucuronic acid moiety conjugated to the hydroxyl group of Acitretin-d3, a deuterated analog of Acitretin, which enhances metabolic stability and facilitates pharmacokinetic studies. The glucuronidation process reduces systemic toxicity by increasing hydrophilicity, promoting renal excretion, and minimizing bioaccumulation .

Properties

Molecular Formula

C₂₇H₃₁D₃O₉

Molecular Weight

505.57

Synonyms

1-9-[(4-Methoxy-d3)-2,3,6-trimethylphenyl]-3,7-dimethyl-2,4,6,8-nonatetraenoate β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Functional Diversity

Glucuronides vary significantly based on their parent compounds and conjugation sites. Below is a comparative analysis of Acitretin-d3 O-β-D-Glucuronide with structurally distinct glucuronides:

Compound Parent Compound Conjugation Site Key Applications Analytical Methods
This compound Acitretin (retinoid) Hydroxyl group Psoriasis therapy; reference standard HPLC-MS, NMR
Quercetin-3-O-β-D-Glucuronide Quercetin (flavonol) 3-OH position Antioxidant, anti-inflammatory UPLC-MS, 1D/2D NMR
Hesperetin-3′-O-β-D-Glucuronide Hesperetin (flavanone) 3′-OH position PPARγ modulation, anti-inflammatory HPLC-Coularray, β-glucuronidase assay
Apigenin-7-O-β-D-Glucuronide Apigenin (flavone) 7-OH position Photoprotection, cytotoxic activity HPLC-DAD, Sephadex LH-20
Luteolin-3′-O-β-D-Glucuronide Luteolin (flavone) 3′-OH position Oxidative stress reduction in fibroblasts Bio-guided fractionation, NMR

Key Observations :

  • Parent Compound Class: this compound derives from a retinoid, unlike flavonoid-based glucuronides (e.g., quercetin, hesperetin). This structural distinction dictates divergent therapeutic targets: retinoids modulate epidermal differentiation, while flavonoids exhibit antioxidant or anti-inflammatory effects .
  • Metabolic Stability: Deuterium labeling in Acitretin-d3 enhances metabolic stability compared to non-deuterated flavonoid glucuronides, which are prone to rapid hydrolysis by β-glucuronidase in vivo .
  • Analytical Challenges : Differentiation of isomeric glucuronides (e.g., quercetin-3-O- vs. 7-O-glucuronide) requires advanced techniques like ion/molecule reaction tandem mass spectrometry, whereas this compound is analyzed via standardized HPLC-MS protocols due to its well-characterized structure .
Pharmacokinetic and Metabolic Profiles
  • This compound: As a deuterated metabolite, it demonstrates prolonged plasma half-life compared to non-deuterated Acitretin glucuronide, making it ideal for tracer studies in pharmacokinetic models .
  • Quercetin Glucuronides: After oral administration, quercetin glucosides are hydrolyzed and reconjugated to glucuronides (e.g., quercetin-3-O-β-D-glucuronide), which dominate in plasma.
  • Hesperetin Glucuronides : Hesperetin-7-O- and 3′-O-glucuronides are major circulating metabolites in humans, with partial PPARγ agonism distinct from thiazolidinedione drugs .
Analytical and Regulatory Considerations
  • This compound : Complies with stringent USP, EMA, and BP standards, accompanied by detailed Structure Elucidation Reports (SERs) for regulatory compliance .
  • Flavonoid Glucuronides: Often lack certified reference materials, complicating quantification in herbal extracts. For example, quercetin-3-O-β-D-glucuronide content in Sclerocarya birrea leaves was quantified via UPLC-MS but required cross-validation with synthetic standards .

Q & A

Basic Research Questions

Q. What enzymatic systems are effective for synthesizing glucuronide metabolites like Acitretin-d3 O-β-D-Glucuronide in vitro?

  • Methodology : Recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli BL21(DE3) are widely used. For example, Streptomyces chromofuscus-derived UGT GcaC efficiently glucuronidates polyphenols (e.g., resveratrol) at specific hydroxyl positions (4'-O and 3-O) with titers up to 78.381 mg/L in a 1-L reaction system .
  • Key Parameters : Optimal pH (6.5–7.5), temperature (30–40°C), and substrate concentration (0.5 mM resveratrol) significantly affect conversion rates. Metal ions like Ca²⁺ and Mg²⁺ enhance activity, while Zn²⁺ inhibits it .

Q. How are glucuronide structures confirmed after synthesis?

  • Analytical Workflow :

HPLC-MS/MS : Quantifies yields and detects molecular ions (e.g., [M-H]⁻ for glucuronides).

NMR Spectroscopy : Assigns regioselectivity using ¹H and ¹³C chemical shifts (e.g., quercetin-3-O-β-D-glucuronide shows distinct shifts at δ 5.45 ppm for the anomeric proton) .

Enzymatic Hydrolysis : β-Glucuronidase treatment confirms glucuronic acid linkage .

Advanced Research Questions

Q. How can regioselective glucuronidation be optimized for structurally complex substrates?

  • Strategies :

  • Substrate Engineering : Modify hydroxyl group accessibility via protective groups (e.g., benzyl groups in kaempferol synthesis) .
  • Enzyme Engineering : Directed evolution of UGTs to alter active-site flexibility (e.g., GcaC’s broad specificity for quercetin, apigenin, and zearalenone) .
    • Case Study : Streptomyces sp. M52104 produces four quercetin glucuronides with varying regioselectivity (4'-O: 50%, 3-O: 19%, 7-O: 9%, 3'-O: 5%) under 65-h incubation .

Q. What factors explain discrepancies between in vitro and in vivo glucuronide metabolite profiles?

  • Key Factors :

Isoform Specificity : Human UGT1A1 and UGT1A3 dominate hepatic glucuronidation, while microbial UGTs (e.g., GcaC) lack tissue-specific regulation .

Efflux Transporters : MRP2/BCRP selectively export specific glucuronides (e.g., quercetin-3-O-β-D-glucuronide shows higher biliary excretion) .

pH-Dependent Stability : Glucuronides may hydrolyze in acidic intestinal environments, altering bioavailability .

Contradictions and Limitations

  • Microbial vs. Mammalian UGTs : Microbial UGTs (e.g., GcaC) lack the regioselectivity of human isoforms, complicating direct extrapolation of in vitro data to human metabolism .
  • Scalability : While E. coli-GcaC achieves ~80% conversion at 0.5 mM substrate, yields drop to 41.7% at 1.0 mM, highlighting substrate inhibition challenges .

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